Enhanced Passive Permeability Potential via Reduced HBD Count vs. NH Analog
The presence of the N-methyl group eliminates one hydrogen bond donor (HBD) relative to the unsubstituted NH analog, 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid. HBD count is a critical parameter in drug design; a count of ≤3 is favorable for oral bioavailability, and reduction directly correlates with improved passive membrane permeability, especially crucial for CNS targets [1].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid (no N-methyl): 2 |
| Quantified Difference | 1 HBD less |
| Conditions | Computed molecular property (PubChem) |
Why This Matters
This directly impacts the selection of building blocks for CNS drug discovery programs where minimizing HBD count is essential for crossing the blood-brain barrier.
- [1] PubChem Compound Summary for CID 24229645 (Target) and CID 68204840 (Comparator). Computed Properties section for Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
